Hsd17B13-IN-2

Description

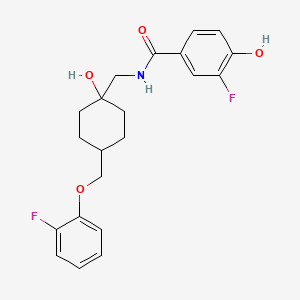

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H23F2NO4 |

|---|---|

Molecular Weight |

391.4 g/mol |

IUPAC Name |

3-fluoro-N-[[4-[(2-fluorophenoxy)methyl]-1-hydroxycyclohexyl]methyl]-4-hydroxybenzamide |

InChI |

InChI=1S/C21H23F2NO4/c22-16-3-1-2-4-19(16)28-12-14-7-9-21(27,10-8-14)13-24-20(26)15-5-6-18(25)17(23)11-15/h1-6,11,14,25,27H,7-10,12-13H2,(H,24,26) |

InChI Key |

GPSLYTIDVZDODP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1COC2=CC=CC=C2F)(CNC(=O)C3=CC(=C(C=C3)O)F)O |

Origin of Product |

United States |

Foundational & Exploratory

HSD17B13 Inhibition in Hepatocytes: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in hepatocytes. Upregulation of HSD17B13 is correlated with the progression of non-alcoholic fatty liver disease (NAFLD). Genetic studies have shown that loss-of-function variants of HSD17B13 are protective against the development of non-alcoholic steatohepatitis (NASH) and subsequent liver fibrosis and hepatocellular carcinoma. This has positioned HSD17B13 as a promising therapeutic target for liver diseases. Small molecule inhibitors of HSD17B13 are being developed to replicate the protective effects of these genetic variants. This document provides a technical guide to the mechanism of action of HSD17B13 inhibitors in hepatocytes, with a focus on the core biological processes affected.

While specific pharmacological data for Hsd17B13-IN-2 is not extensively available in the public domain, this guide leverages data from other well-characterized HSD17B13 inhibitors to illustrate the expected mechanism of action.

HSD17B13: Function and Role in Hepatocytes

HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids, fatty acids, and bile acids.[1] Within the hepatocyte, HSD17B13 is specifically localized to the surface of lipid droplets, which are organelles responsible for storing neutral lipids.[2][3] Its expression is induced by the liver X receptor α (LXRα) in a sterol regulatory element-binding protein 1c (SREBP-1c)-dependent manner, a key pathway in the regulation of lipid metabolism.[4][5]

The precise enzymatic function of HSD17B13 is an area of active investigation. It has been shown to possess retinol dehydrogenase (RDH) activity, converting retinol to retinaldehyde.[3] Additionally, in vitro assays have demonstrated its ability to act on various lipid species, including steroids and eicosanoids.[6][7] Overexpression of HSD17B13 in hepatocytes leads to increased lipid droplet accumulation, suggesting a role in promoting steatosis.[1]

Mechanism of Action of HSD17B13 Inhibitors

The primary mechanism of action for an HSD17B13 inhibitor like this compound is the direct competitive or non-competitive inhibition of its enzymatic activity. By blocking the active site, the inhibitor prevents the metabolism of HSD17B13's endogenous substrates. The therapeutic hypothesis is that this inhibition will mimic the phenotype observed in individuals with loss-of-function genetic variants of HSD17B13, thereby protecting against liver injury and disease progression.

Effects on Lipid Metabolism

By inhibiting HSD17B13, small molecules are expected to alter the lipid landscape within hepatocytes. This can lead to a reduction in the accumulation of toxic lipid species and a decrease in the overall size and number of lipid droplets. Recent studies suggest that HSD17B13 inhibition can influence phospholipid metabolism and protect against liver fibrosis by modulating pyrimidine catabolism.[6][7]

Impact on Inflammatory Signaling

Recent evidence suggests a role for HSD17B13 in promoting liver inflammation. HSD17B13 can form a liquid-liquid phase separation around lipid droplets, which enhances its enzymatic function.[8] This, in turn, promotes the biosynthesis of platelet-activating factor (PAF), which activates the PAFR/STAT3 pathway, leading to increased fibrinogen expression and subsequent leukocyte adhesion, a key step in hepatic inflammation.[8] Inhibition of HSD17B13 would be expected to disrupt this inflammatory cascade.

Quantitative Data for HSD17B13 Inhibitors

The following table summarizes publicly available in vitro potency data for several HSD17B13 inhibitors. This data is provided as a reference for the expected potency of a selective HSD17B13 inhibitor.

| Inhibitor | Assay Substrate | IC50 (µM) |

| HSD17B13-IN-3 | β-estradiol | 0.38 |

| Leukotriene B4 (LTB4) | 0.45 | |

| HSD17B13-IN-8 | Estradiol | < 0.1 |

| LTB3 | < 1 | |

| HSD17B13-IN-9 | Not specified | 0.01 |

| HSD17B13-IN-43 | Estradiol | < 0.1 |

| HSD17B13-IN-90 | Estradiol | < 0.1 |

| HSD17B13-IN-95 | Estradiol | < 0.1 |

| HSD17B13-IN-98 | Estradiol | < 0.1 |

| BI-3231 | Estradiol | 0.002 |

| Retinol | 0.002 |

Note: Data is compiled from publicly available sources.[1][3][9][10] Specific assay conditions may vary.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of HSD17B13 inhibitors. Below are representative protocols for key experiments.

Recombinant HSD17B13 Enzyme Activity Assay

This protocol is designed to measure the direct inhibitory effect of a compound on HSD17B13's enzymatic activity.

-

Protein Expression and Purification : Human HSD17B13 is expressed in an appropriate system (e.g., Sf9 insect cells) and purified using affinity and size-exclusion chromatography.

-

Assay Reaction : The enzymatic reaction is performed in an assay buffer (e.g., 100 mM TRIS pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA, and 0.001% Tween20).

-

Compound Incubation : A dilution series of the test inhibitor (e.g., this compound) is pre-incubated with recombinant HSD17B13 enzyme (e.g., 50 nM).

-

Reaction Initiation : The reaction is initiated by the addition of a substrate (e.g., estradiol or retinol) and the cofactor NAD+.

-

Detection : The formation of the product is monitored over time. This can be achieved through various methods, such as mass spectrometry (MALDI-TOF MS) to directly measure substrate and product, or a coupled-enzyme luminescence assay that detects the production of NADH.

-

Data Analysis : IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of an inhibitor to HSD17B13 in a cellular context.

-

Cell Culture and Treatment : Hepatocyte-derived cells (e.g., HepG2 or Huh7) are cultured and treated with the test inhibitor or vehicle control.

-

Heating Gradient : The cell lysates are subjected to a temperature gradient.

-

Protein Separation : The soluble fraction of the lysate is separated from the aggregated proteins by centrifugation.

-

Western Blotting : The amount of soluble HSD17B13 at each temperature is quantified by Western blotting using an HSD17B13-specific antibody.

-

Data Analysis : A shift in the melting curve of HSD17B13 in the presence of the inhibitor indicates direct target engagement.

Lipid Droplet Accumulation Assay

This assay assesses the effect of HSD17B13 inhibition on lipid accumulation in hepatocytes.

-

Cell Culture : Hepatocytes (e.g., primary human hepatocytes or HepG2 cells) are cultured in a multi-well plate format.

-

Lipid Loading : Cells are treated with a mixture of fatty acids (e.g., oleic and palmitic acid) to induce lipid droplet formation.

-

Inhibitor Treatment : Cells are co-treated with the fatty acid mixture and varying concentrations of the HSD17B13 inhibitor.

-

Staining : After a set incubation period, cells are fixed and stained with a neutral lipid dye (e.g., BODIPY 493/503 or Oil Red O). The nuclei are counterstained with a fluorescent dye like DAPI.

-

Imaging and Quantification : Images are acquired using high-content imaging systems. The total lipid content is quantified by measuring the intensity and area of the lipid droplet stain per cell.

-

Data Analysis : The effect of the inhibitor on lipid accumulation is determined by comparing the lipid content in treated versus vehicle control cells.

Visualizing the Mechanism and Workflow

Signaling Pathway of HSD17B13 in Hepatocytes```dot

// Nodes LXR_agonist [label="LXRα Agonist", fillcolor="#FBBC05", fontcolor="#202124"]; SREBP1c [label="SREBP-1c", fillcolor="#FBBC05", fontcolor="#202124"]; HSD17B13_gene [label="HSD17B13 Gene\n(Transcription)", fillcolor="#F1F3F4", fontcolor="#202124"]; HSD17B13_protein [label="HSD17B13 Protein\n(Lipid Droplet Associated)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hsd17B13_IN_2 [label="this compound", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Retinol [label="Retinol", fillcolor="#F1F3F4", fontcolor="#202124"]; Retinaldehyde [label="Retinaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Lipid_accumulation [label="Lipid Droplet\nAccumulation", fillcolor="#34A853", fontcolor="#FFFFFF"]; PAF_biosynthesis [label="PAF Biosynthesis", fillcolor="#FBBC05", fontcolor="#202124"]; PAFR_STAT3 [label="PAFR/STAT3 Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; Fibrinogen [label="Fibrinogen Expression", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Hepatocyte Inflammation\n(Leukocyte Adhesion)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges LXR_agonist -> SREBP1c [label="activates"]; SREBP1c -> HSD17B13_gene [label="induces"]; HSD17B13_gene -> HSD17B13_protein [label="expresses"]; HSD17B13_protein -> Retinaldehyde [label="catalyzes"]; Retinol -> HSD17B13_protein [dir=back]; HSD17B13_protein -> Lipid_accumulation [label="promotes"]; Hsd17B13_IN_2 -> HSD17B13_protein [arrowhead=tee, color="#EA4335", style=dashed, label="inhibits"]; HSD17B13_protein -> PAF_biosynthesis [label="promotes"]; PAF_biosynthesis -> PAFR_STAT3 [label="activates"]; PAFR_STAT3 -> Fibrinogen [label="induces"]; Fibrinogen -> Inflammation [label="promotes"];

}

Caption: A typical experimental workflow for the characterization of an HSD17B13 inhibitor.

Conclusion

HSD17B13 is a key regulator of lipid metabolism and inflammation within hepatocytes, making it a compelling target for the treatment of NAFLD and NASH. Small molecule inhibitors, exemplified by compounds like BI-3231, are designed to block the enzymatic activity of HSD17B13, thereby reducing lipid accumulation and mitigating inflammatory processes. The technical guide provided here outlines the core mechanism of action and provides a framework for the preclinical evaluation of such inhibitors. Further research into the specific properties of this compound will be necessary to fully elucidate its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ebiohippo.com [ebiohippo.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. medchemexpress.com [medchemexpress.com]

Probing the Active Site of HSD17B13: A Guide to Structure-Activity Relationship Studies of Novel Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the structure-activity relationship (SAR) studies of recently developed inhibitors targeting 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other liver diseases. Through a systematic analysis of key chemical modifications and their impact on inhibitory potency, this document provides a comprehensive overview for the rational design of novel HSD17B13 inhibitors.

Introduction: Targeting a Key Player in Liver Disease

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is an enzyme primarily expressed in hepatocytes and is associated with lipid droplets.[1] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are protective against the progression of non-alcoholic fatty liver disease (NAFLD) to more severe stages like NASH with fibrosis and hepatocellular carcinoma.[2][3] This has spurred significant interest in the development of small molecule inhibitors of HSD17B13 as a potential therapeutic strategy for these debilitating liver conditions.[4]

The enzymatic function of HSD17B13 involves the NAD+-dependent oxidation of substrates such as estradiol and other bioactive lipids.[5] Therefore, the development of potent and selective inhibitors requires a deep understanding of the interactions between the compound, the enzyme's active site, and the cofactor, NAD+.[1][5] This guide will explore the SAR of lead compounds, such as the well-characterized chemical probe BI-3231, to illuminate the chemical features crucial for high-affinity binding and effective inhibition.

Structure-Activity Relationship (SAR) Studies

The optimization of HSD17B13 inhibitors has been driven by systematic modifications of lead compounds identified through high-throughput screening.[1] The following tables summarize the quantitative SAR data for key chemical series, highlighting the impact of various substitutions on the inhibitory activity against human HSD17B13.

The BI-3231 Series: From HTS Hit to Potent Probe

The discovery of BI-3231 (compound 45) began with the identification of a weakly active screening hit, compound 1.[1] Subsequent optimization focused on different regions of the molecule, leading to a significant enhancement in potency.

Table 1: SAR of the Northern Part of the BI-3231 Series [5]

| Compound | R | Human HSD17B13 IC50 (nM) |

| 39 | H | 1.5 |

| 40 | F | 1.2 |

| 41 | Cl | 1.8 |

| 42 | Me | 2.5 |

| 43 | OMe | 3.1 |

| 44 | CN | 1.1 |

| 45 (BI-3231) | CF3 | 0.9 |

| 46 | CHF2 | 1.3 |

| 47 | C(F)3 | 1.0 |

| 48 | Et | 2.9 |

IC50 values were determined using a biochemical assay with estradiol as the substrate.

Table 2: SAR of the Central Heterocycle in the BI-3231 Series [5]

| Compound | Heterocycle | Human HSD17B13 IC50 (nM) |

| 13 | Thiadiazole | 4.5 |

| 14 | Thiazole | 6.2 |

Modifications to the central heterocyclic core were explored to optimize potency and physicochemical properties.

Table 3: SAR of the Southern Phenol Moiety in the BI-3231 Series [5]

| Compound | Substitution | Human HSD17B13 IC50 (nM) |

| 34 | 2,6-difluorophenol | 2.1 |

The 2,6-difluorophenol moiety was identified as an optimal substitution for the southern part of the molecule.

Alternative Scaffolds

Researchers have also explored distinct chemical scaffolds to identify novel HSD17B13 inhibitors.

Table 4: Potency of Alternative HSD17B13 Inhibitor Scaffolds [2]

| Compound | Scaffold Type | Human HSD17B13 IC50 (nM) |

| Compound 1 | Fluorophenol-containing | Reasonably Potent |

| Compound 2 | Benzoic acid with sulfonamide linker | Reasonably Potent |

Both compounds were identified as validated hits from high-throughput screening and showed reasonable potency in biochemical assays using both β-estradiol and Leukotriene B4 as substrates.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the SAR studies of HSD17B13 inhibitors.

Recombinant HSD17B13 Expression and Purification

Recombinant human HSD17B13 with a His6-tag is expressed in Sf9 insect cells using a baculoviral expression system.[6][7] The protein is then purified from the cell lysate using metal affinity chromatography followed by size exclusion chromatography to ensure high purity for use in biochemical assays.[6][7]

HSD17B13 Biochemical Inhibition Assay

The inhibitory potency of compounds against HSD17B13 is typically determined using a purified protein biochemical enzyme activity assay.[2]

Principle: The assay measures the NAD+-dependent conversion of a substrate (e.g., β-estradiol or leukotriene B4) to its oxidized product by HSD17B13.[2][5] The enzymatic reaction produces NADH, which is detected using a bioluminescent assay.

Protocol:

-

Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20.[6]

-

Enzyme Concentration: 50-100 nM of purified recombinant HSD17B13.[6]

-

Substrate Concentration: 10-50 µM of β-estradiol or Leukotriene B4 (LTB4).[6]

-

Cofactor: NAD+ is included in the reaction mixture.

-

Compound Incubation: Test compounds are serially diluted and pre-incubated with the enzyme and cofactor.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate.

-

Detection: After a set incubation period, the amount of NADH produced is quantified using a commercial NAD(P)H-Glo™ detection reagent (Promega), which generates a luminescent signal proportional to the NADH concentration.[2][6]

-

Data Analysis: Luminescence is measured using a plate reader. The data is normalized to controls (vehicle for 0% inhibition and a known potent inhibitor for 100% inhibition).[2] IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation. For tight binding inhibitors, the Ki values are determined using the Morrison equation.[1][5]

Cellular HSD17B13 Activity Assay

Cell-based assays are crucial to confirm the activity of inhibitors in a more physiologically relevant environment.

Protocol:

-

Cell Line: HEK293 cells stably or transiently expressing human HSD17B13.[7]

-

Substrate Treatment: Cells are treated with a suitable substrate for HSD17B13.

-

Inhibitor Treatment: Cells are co-treated with varying concentrations of the test inhibitor.

-

Analysis: The conversion of the substrate to its product is monitored by RapidFire mass spectrometry.[7]

Visualizing the Path to Inhibition

The following diagrams illustrate key concepts and workflows in the discovery and characterization of HSD17B13 inhibitors.

Caption: HSD17B13 enzymatic activity at the lipid droplet and mechanism of inhibition.

Caption: Drug discovery workflow for the identification of HSD17B13 inhibitors.

Caption: Logical relationship of SAR optimization for HSD17B13 inhibitors.

References

- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and application of synthetic 17B-HSD13 substrates reveals preserved catalytic activity of protective human variants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. enanta.com [enanta.com]

- 7. enanta.com [enanta.com]

In-Depth Technical Guide: Hsd17B13-IN-2 Target Engagement and Binding Affinity

This technical guide provides a comprehensive overview of the target engagement and binding affinity of Hsd17B13-IN-2, a potent inhibitor of 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13). This document is intended for researchers, scientists, and drug development professionals working on the discovery and development of HSD17B13 inhibitors for therapeutic applications, particularly in the context of liver diseases such as non-alcoholic steatohepatitis (NASH).

Introduction to HSD17B13 and this compound

17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and NASH.[1][3][4] This protective association has established HSD17B13 as a promising therapeutic target for the treatment of these conditions.[1][5]

This compound (also referred to as Compound 1) has been identified as a potent inhibitor of HSD17B13.[5] This guide details its binding characteristics and the methodologies used to determine its engagement with the HSD17B13 target.

Quantitative Data Summary

The binding affinity and inhibitory potency of this compound and a related compound, Hsd17B13-IN-3 (Compound 2), have been characterized through various biochemical and cellular assays. The key quantitative data are summarized in the tables below.

Table 1: Biochemical Potency of HSD17B13 Inhibitors

| Compound | Target | Substrate | Cofactor | Assay Type | IC50 (µM) | Reference |

| Hsd17B13-IN-3 (Compound 2) | Human HSD17B13 | β-estradiol | NAD+ | Biochemical | 0.38 | |

| Hsd17B13-IN-3 (Compound 2) | Human HSD17B13 | Leukotriene B4 (LTB4) | NAD+ | Biochemical | 0.45 |

Note: Specific IC50 values for this compound (Compound 1) are not explicitly provided in the search results, but it is described as a "validated hit" with ">45% inhibition at 10 µM" and is active in cell-based assays.

Table 2: Cellular Activity of HSD17B13 Inhibitors

| Compound | Activity in Cellular Assay | Notes | Reference |

| This compound (Compound 1) | Active | Possesses cell experimental activity. | [5] |

| Hsd17B13-IN-3 (Compound 2) | Inactive | Low cell penetration due to polar groups. |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound and related inhibitors are provided below.

High-Throughput Screening (HTS) for HSD17B13 Inhibitors

The initial identification of this compound was achieved through a high-throughput biochemical screen.

-

Objective: To identify small molecule inhibitors of HSD17B13 from a large compound library.

-

Enzyme and Substrates: Purified human HSD17B13 was used with the cofactor NAD+ and β-estradiol as the substrate.

-

Compound Library: A library of approximately 3.2 million singleton compounds was screened at a final concentration of 10 µM.

-

Assay Principle: The assay measured the enzymatic activity of HSD17B13. A hit was defined as a compound causing >45% inhibition of the enzyme's activity.

-

Counter-Screening: Hits were subjected to a technology counter-screen to eliminate compounds that interfered with the reaction product readout.

-

Confirmation: Confirmed hits were further evaluated in IC50 mode to determine their potency.

Biochemical IC50 Determination Assay

This assay was used to quantify the inhibitory potency of the hit compounds.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of compounds against HSD17B13.

-

Reaction Components: The assay mixture contained purified human HSD17B13 enzyme, a substrate (either β-estradiol or Leukotriene B4), and the cofactor NAD+.

-

Procedure: The enzyme reaction was carried out in the presence of varying concentrations of the inhibitor. The rate of the enzymatic reaction was measured.

-

Data Analysis: The IC50 values were calculated by fitting the dose-response data to a suitable pharmacological model using software such as GraphPad Prism.

Cellular Target Engagement Assay

Cellular assays are crucial to determine if a compound can inhibit the target enzyme within a cellular environment.

-

Objective: To assess the ability of HSD17B13 inhibitors to engage and inhibit the enzyme in a cellular context.

-

Cell Lines: Lung cancer cell lines H441 (high HSD17B13 expression) and A549 (low HSD17B13 expression) were utilized.[1]

-

Assay Principle: The assay measured the conversion of estradiol to estrone, a reaction catalyzed by HSD17B13. Selective inhibition in the high-expressing cell line confirms on-target activity.[1]

-

Outcome: this compound was found to be active in cellular assays, indicating it can penetrate cells and inhibit the enzyme.[5] In contrast, Hsd17B13-IN-3 was inactive, likely due to poor cell permeability.

Visualizations

The following diagrams illustrate the experimental workflow for the discovery and characterization of HSD17B13 inhibitors and the proposed signaling pathway of HSD17B13.

Caption: Workflow for the discovery and characterization of HSD17B13 inhibitors.

Caption: Simplified schematic of HSD17B13 enzymatic activity and inhibition.

References

Investigating the Enzymatic Kinetics of Hsd17B13-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated protein predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1][2][3] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe liver pathologies.[2] This has spurred the development of inhibitors targeting the enzymatic activity of HSD17B13. Hsd17B13-IN-2 is a potent inhibitor of HSD17B13 with demonstrated activity in cellular models.[4] This technical guide provides a comprehensive overview of the enzymatic kinetics of this compound, including detailed experimental protocols and relevant signaling pathways.

Quantitative Data Summary

While this compound is recognized as a potent inhibitor of HSD17B13, specific quantitative kinetic parameters such as IC50, Ki, Km, and Vmax values are not extensively available in publicly accessible literature.[4] However, for the purpose of illustrating the expected data from kinetic studies, the following tables provide a template for summarizing such findings. Data for other known HSD17B13 inhibitors are included for comparative context.

Table 1: In Vitro Enzymatic Inhibition of HSD17B13

| Inhibitor | IC50 (µM) | Substrate Used | Assay Type | Reference |

| This compound | Data not available | - | - | [4] |

| BI-3231 | 0.003 (human) | Estradiol | MALDI-TOF-MS | [5] |

| HSD17B13-IN-73 | < 0.1 | Estradiol | Not specified | [6] |

| Compound 1 (from HTS) | 1.4 | Estradiol | MALDI-TOF-MS | [5] |

| Compound 1 (from HTS) | 2.4 | Retinol | Not specified | [5] |

Table 2: Cellular Activity of HSD17B13 Inhibitors

| Inhibitor | Cellular IC50 (µM) | Cell Line | Endpoint Measured | Reference |

| This compound | Activity confirmed | Not specified | Not specified | [4] |

| BI-3231 | 0.027 (human) | HEK293 | Estrone production | [5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the enzymatic kinetics of Hsd17B13 inhibitors. Below are protocols for key experiments.

Recombinant HSD17B13 Expression and Purification

-

Objective: To produce purified HSD17B13 enzyme for in vitro kinetic assays.

-

Methodology:

-

Human HSD17B13 cDNA is cloned into an expression vector (e.g., with a His-tag) and transfected into an appropriate expression system, such as Sf9 insect cells using a baculoviral system or HEK293 cells.[7]

-

Cells are cultured and harvested.

-

Cell lysis is performed, and the soluble fraction containing the recombinant protein is collected.

-

The protein is purified using affinity chromatography (e.g., metal affinity for His-tagged proteins) followed by size-exclusion chromatography to ensure high purity.[7]

-

Protein concentration and purity are determined using methods like the Bradford assay and SDS-PAGE, respectively.

-

In Vitro HSD17B13 Enzymatic Activity Assay (NADH Detection)

-

Objective: To measure the enzymatic activity of HSD17B13 and the inhibitory effect of compounds like this compound.

-

Methodology:

-

The assay is performed in a 96-well or 384-well plate format.[8][9]

-

The reaction mixture contains purified recombinant HSD17B13 (50-100 nM), a substrate (e.g., 10-50 µM β-estradiol or retinol), the cofactor NAD+, and the test inhibitor (this compound) at varying concentrations in an appropriate buffer (e.g., 40 mM Tris, pH 7.4, 0.01% BSA, 0.01% Tween 20).[9]

-

The reaction is initiated by the addition of the substrate or enzyme.

-

The production of NADH, a product of the dehydrogenase reaction, is monitored. This can be done using a coupled-enzyme luminescence assay such as the NAD-Glo™ assay, which generates a light signal proportional to the amount of NADH produced.[7][8][9]

-

Luminescence is measured using a plate reader.

-

IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

-

Cellular HSD17B13 Activity Assay

-

Objective: To evaluate the potency of this compound in a cellular context.

-

Methodology:

-

HEK293 cells stably overexpressing HSD17B13 are seeded in 384-well plates.[5]

-

Cells are treated with serial dilutions of the inhibitor (this compound) for a defined period (e.g., 30 minutes).[5]

-

The substrate, such as estradiol (e.g., 60 µM), is added to the cells and incubated for a further period (e.g., 3 hours).[5]

-

The supernatant is collected, and the amount of the product (e.g., estrone) is quantified using RapidFire mass spectrometry.[5]

-

Cell viability is assessed in parallel using an assay like CellTiter-Glo to rule out cytotoxic effects.[5]

-

Cellular IC50 values are determined from the dose-response curves.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways involving HSD17B13 and a typical experimental workflow for inhibitor characterization.

Caption: HSD17B13 signaling in liver pathophysiology.

References

- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. enanta.com [enanta.com]

- 8. academic.oup.com [academic.oup.com]

- 9. enanta.com [enanta.com]

Early-Stage In Vitro Evaluation of Hsd17B13-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage in vitro evaluation of Hsd17B13-IN-2, a potent inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13). HSD17B13 is a liver-specific, lipid droplet-associated enzyme implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Inhibition of HSD17B13 represents a promising therapeutic strategy for these conditions. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development efforts.

Quantitative Data Summary

The in vitro potency of this compound has been characterized through biochemical assays against purified HSD17B13 enzyme using different substrates. The following table summarizes the key inhibitory activities.

| Compound | Assay Type | Substrate | Cofactor | IC50 (µM) | Reference |

| This compound | Biochemical | β-estradiol | NAD+ | <0.1 | [1][2] |

| This compound | Biochemical | Leukotriene B4 (LTB4) | NAD+ | <1 | [1] |

Note: this compound is reported to have cell-based activity, though specific IC50 values from cellular assays are not publicly detailed. A related compound, HSD17B13-IN-3, showed potent biochemical inhibition (IC50s of 0.38 µM and 0.45 µM with β-estradiol and LTB4 respectively) but had low cell penetration.

HSD17B13 Signaling and Experimental Workflow

To understand the context of this compound evaluation, it is crucial to visualize the enzyme's role in cellular pathways and the general workflow for its in vitro characterization.

Experimental Protocols

Detailed methodologies are critical for the accurate assessment of this compound's in vitro profile. Below are representative protocols for key experiments.

HSD17B13 Biochemical Potency Assay (Luminescence-Based)

This assay measures the production of NADH, a product of the HSD17B13 enzymatic reaction, using a luciferase-based detection system.

Materials:

-

Recombinant human HSD17B13 protein

-

Assay Buffer: 40-100 mM Tris (pH 7.4-7.5), 0.01% BSA, 0.01% Tween-20.[3]

-

Substrates: β-estradiol or Leukotriene B4 (LTB4) (10-50 µM final concentration).[3]

-

Cofactor: NAD+ (500 µM final concentration).[4]

-

This compound (or other test compounds) serially diluted in DMSO.

-

384-well white assay plates.

-

Plate reader capable of measuring luminescence.

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Add a small volume (e.g., 50 nL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Prepare an enzyme/substrate/cofactor master mix in assay buffer containing recombinant HSD17B13 (e.g., 50-100 nM), substrate (e.g., β-estradiol), and NAD+.[3]

-

Add the master mix to the wells to initiate the enzymatic reaction.

-

Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and detect NADH production by adding an equal volume of NADH-Glo™ reagent according to the manufacturer's protocol.[4]

-

Incubate for 60 minutes to allow the luminescent signal to stabilize.[4]

-

Measure luminescence using a plate reader.

-

Calculate percent inhibition relative to DMSO controls and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular HSD17B13 Activity Assay

This assay quantifies the enzymatic activity of HSD17B13 within a cellular context, typically by measuring the conversion of a substrate to its product.

Materials:

-

Hepatocyte-derived cell line (e.g., HEK293, Huh7, or HepaRG) overexpressing HSD17B13.

-

Cell culture medium and supplements.

-

This compound.

-

Substrate: All-trans-retinol (2-5 µM).[5]

-

Lysis buffer.

-

Analytical equipment: High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

Procedure:

-

Seed HSD17B13-overexpressing cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 1-4 hours).

-

Add the substrate (e.g., all-trans-retinol) to the culture medium and incubate for an appropriate time (e.g., 6-8 hours).[5]

-

Wash the cells with PBS and collect cell lysates.

-

Extract the substrate and its metabolite (e.g., retinaldehyde) from the cell lysates.

-

Quantify the levels of substrate and product using a validated HPLC or LC-MS/MS method.[5]

-

Normalize the product formation to the total protein concentration in each sample.

-

Calculate the percent inhibition of HSD17B13 activity at each concentration of the inhibitor and determine the cellular IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method used to verify that a compound binds to its intended target protein in a cellular environment. Ligand binding typically stabilizes the target protein against thermal denaturation.[6]

Materials:

-

Cells expressing HSD17B13 (endogenously or overexpressed).

-

This compound.

-

PBS and lysis buffer with protease inhibitors.

-

PCR tubes or a thermal cycler.

-

Centrifuge.

-

SDS-PAGE and Western blotting reagents.

-

Anti-HSD17B13 antibody.

Procedure:

-

Culture cells and treat them with a saturating concentration of this compound or DMSO (vehicle control) for 1-4 hours.[6]

-

Harvest the cells, wash with PBS, and resuspend in a small volume of PBS containing protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.[7][8]

-

Lyse the cells by freeze-thaw cycles (e.g., three cycles in liquid nitrogen and a 37°C water bath).[7]

-

Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[7][9]

-

Collect the supernatant and determine the protein concentration.

-

Analyze the amount of soluble HSD17B13 remaining in each sample by Western blotting using an anti-HSD17B13 antibody.

-

Plot the band intensity against the temperature for both the vehicle- and inhibitor-treated groups. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.[7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. enanta.com [enanta.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thermal Shift Assay in Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide on the Interaction of HSD17B13 Inhibitors with the NAD+ Cofactor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1][2][3][4] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe liver pathologies.[4] HSD17B13 is an NAD(P)+-dependent oxidoreductase, utilizing the nicotinamide adenine dinucleotide (NAD+) cofactor to catalyze the interconversion of steroids, retinoids, and other lipid species.[3][4] Understanding the interplay between HSD17B13, its substrates, and the essential NAD+ cofactor is critical for the development of effective small molecule inhibitors.

This technical guide provides a detailed overview of the interaction between HSD17B13 and its inhibitors, with a particular focus on the pivotal role of the NAD+ cofactor. While specific quantitative data for the inhibitor Hsd17B13-IN-2 is not publicly available, this guide will utilize the well-characterized inhibitor BI-3231 as a primary example to illustrate the principles of NAD+-dependent inhibition.[5] Data for other representative inhibitors are also presented to provide a broader context for drug development professionals.

Quantitative Data on HSD17B13 Inhibitors

The inhibitory activity of small molecules against HSD17B13 is typically quantified by their half-maximal inhibitory concentration (IC50), inhibition constant (Ki), and the thermal stabilization of the protein upon binding. The following tables summarize the available quantitative data for several HSD17B13 inhibitors, highlighting the crucial role of the NAD+ cofactor in their interaction with the enzyme.

| Inhibitor | Target | Substrate | IC50 | Ki | Assay Method | Reference |

| BI-3231 | Human HSD17B13 | Estradiol | 1.4 µM (for precursor compound 1) | 0.7 ± 0.2 nM | Enzymatic Assay | [1][2] |

| Mouse HSD17B13 | Estradiol | 11 ± 5 nM | - | Cellular Assay | [1] | |

| HSD17B13-IN-23 | Human HSD17B13 | Estradiol | < 0.1 µM | - | Enzymatic Assay | [6] |

| Leukotriene B4 | < 1 µM | - | Enzymatic Assay | [6] | ||

| HSD17B13-IN-31 | Human HSD17B13 | Estradiol | < 0.1 µM | - | Enzymatic Assay | [7] |

| Leukotriene B4 | < 1 µM | - | Enzymatic Assay | [7] | ||

| Compound 32 | Human HSD17B13 | Not Specified | 2.5 nM | - | Enzymatic Assay | [8] |

Table 1: Inhibitory Potency of Selected HSD17B13 Inhibitors. This table showcases the IC50 and Ki values for various inhibitors, demonstrating their potency against HSD17B13. The different substrates used in the assays are also noted.

| Inhibitor | Target | NAD+ Concentration | Melting Temperature (Tm) Shift (ΔTm) | Assay Method | Reference |

| BI-3231 | Human HSD17B13 | 0 mM | No significant shift | Thermal Shift Assay (nanoDSF) | [1][2] |

| 0.5 mM | Significant stabilization | Thermal Shift Assay (nanoDSF) | [1][2] | ||

| 5 mM | 16.7 K | Thermal Shift Assay (nanoDSF) | [1][2] |

Table 2: NAD+ Dependent Thermal Stabilization by BI-3231. This table illustrates the critical role of NAD+ in the binding of BI-3231 to HSD17B13. A significant shift in the melting temperature, indicating inhibitor binding and protein stabilization, is only observed in the presence of the NAD+ cofactor.

Signaling Pathways and Experimental Workflows

The regulation and downstream effects of HSD17B13 are intricate and involve multiple signaling pathways. Furthermore, the characterization of its inhibitors requires specific experimental workflows. The following diagrams, generated using the DOT language, visualize these complex relationships and procedures.

Signaling Pathways

Experimental Workflows

Experimental Protocols

HSD17B13 Enzymatic Inhibition Assay (NAD-Glo™)

This protocol is designed to measure the production of NADH, a direct product of the HSD17B13 enzymatic reaction, using a bioluminescent assay.

Materials:

-

Recombinant human HSD17B13 enzyme

-

HSD17B13 inhibitor (e.g., this compound, BI-3231)

-

NAD+

-

Substrate (e.g., Estradiol or Leukotriene B4)

-

Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20[9]

-

NAD/NADH-Glo™ Assay Kit (Promega)

-

384-well white opaque plates

Procedure:

-

Compound Plating: Prepare serial dilutions of the inhibitor in DMSO and dispense into the 384-well plate.

-

Enzyme and Substrate/Cofactor Addition: Add the HSD17B13 enzyme to the wells. Subsequently, add a mixture of the substrate and NAD+.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow the enzymatic reaction to proceed.

-

Detection: Add the NAD/NADH-Glo™ Detection Reagent to each well. This reagent contains reductase, a proluciferin reductase substrate, and luciferase. The reductase utilizes the NADH produced by HSD17B13 to convert the substrate into luciferin.

-

Luminescence Reading: Incubate the plate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize. Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of NADH produced. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

This assay measures the change in the thermal denaturation temperature of HSD17B13 upon ligand binding, which is a direct measure of target engagement and stabilization.

Materials:

-

Recombinant human HSD17B13 enzyme

-

HSD17B13 inhibitor

-

NAD+ (at various concentrations to test for dependency)

-

SYPRO™ Orange dye (5000x stock)

-

Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 500 mM NaCl)

-

Real-Time PCR instrument

-

qPCR plates

Procedure:

-

Reaction Mixture Preparation: In each well of a qPCR plate, combine the HSD17B13 protein, the inhibitor, varying concentrations of NAD+, and SYPRO Orange dye in the assay buffer.

-

Plate Sealing and Centrifugation: Seal the plate and centrifuge briefly to ensure all components are mixed and at the bottom of the wells.

-

Thermal Denaturation: Place the plate in a Real-Time PCR instrument. Program the instrument to gradually increase the temperature from a baseline (e.g., 25°C) to a high temperature (e.g., 95°C), while continuously monitoring the fluorescence of the SYPRO Orange dye.

-

Data Acquisition: As the protein unfolds, the hydrophobic core is exposed, allowing the SYPRO Orange dye to bind and fluoresce. The instrument will record the fluorescence intensity at each temperature increment.

-

Data Analysis: Plot the fluorescence intensity versus temperature to generate a melting curve. The melting temperature (Tm) is the midpoint of the transition, which can be determined by finding the peak of the first derivative of the curve. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein without the inhibitor from the Tm with the inhibitor. A positive ΔTm indicates that the inhibitor binds to and stabilizes the protein. The NAD+ dependency is confirmed if a significant ΔTm is only observed in the presence of NAD+.[1][2]

RapidFire Mass Spectrometry (RF-MS) Assay

This label-free method directly measures the conversion of the substrate to the product, providing a direct assessment of enzyme activity.

Materials:

-

Recombinant human HSD17B13 enzyme

-

HSD17B13 inhibitor

-

NAD+

-

Substrate (e.g., Estradiol)

-

Product (e.g., Estrone) for standard curve

-

Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20[9]

-

RapidFire High-Throughput Mass Spectrometry System

Procedure:

-

Enzymatic Reaction: Perform the enzymatic reaction in a 96- or 384-well plate as described in the NAD-Glo assay protocol (steps 1-3).

-

Quenching: Stop the reaction by adding a quenching solution (e.g., acetonitrile).

-

Sample Aspiration: The RapidFire system aspirates a small volume from each well of the assay plate.

-

Solid-Phase Extraction (SPE): The sample is rapidly loaded onto a small SPE cartridge to remove salts and other interfering components.

-

Elution and Ionization: The bound substrate and product are eluted from the SPE cartridge directly into the mass spectrometer's ion source (typically electrospray ionization - ESI).

-

Mass Spectrometry Detection: The mass spectrometer is set to detect the mass-to-charge ratio (m/z) of the substrate and the product.

-

Data Analysis: The peak areas of the substrate and product are used to quantify their amounts in each sample. The percent conversion of substrate to product is calculated, and the IC50 of the inhibitor is determined from the dose-response curve.

Conclusion

The development of potent and selective inhibitors of HSD17B13 holds significant promise for the treatment of chronic liver diseases. A thorough understanding of the enzyme's mechanism, particularly its dependence on the NAD+ cofactor, is paramount for successful drug discovery efforts. As exemplified by the inhibitor BI-3231, the binding and inhibitory activity of small molecules against HSD17B13 can be critically dependent on the presence of NAD+.[1][2] The experimental protocols detailed in this guide provide a robust framework for characterizing the interaction of novel inhibitors, such as this compound, with HSD17B13 and its essential cofactor. The integration of biochemical assays, biophysical methods like thermal shift assays, and label-free mass spectrometry will be instrumental in advancing the next generation of HSD17B13-targeted therapeutics.

References

- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. enanta.com [enanta.com]

Cellular pathways modulated by Hsd17B13-IN-2

An In-Depth Technical Guide on the Cellular Pathways Modulated by 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) Inhibition

Executive Summary

17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe liver pathologies, including fibrosis and hepatocellular carcinoma.[1][2] This has spurred the development of inhibitors targeting HSD17B13. This technical guide elucidates the core cellular pathways modulated by the inhibition of HSD17B13, providing a foundational understanding for researchers and drug development professionals. While information on a specific inhibitor designated "Hsd17B13-IN-2" is not publicly available, this document outlines the pathways affected by HSD17B13 loss-of-function or general inhibition.

Core Cellular Functions of HSD17B13

HSD17B13 is involved in several key cellular processes, primarily centered around lipid and retinol metabolism within hepatocytes.[1][2] Its inhibition is expected to impact these pathways significantly.

1.1. Retinoid Metabolism:

HSD17B13 exhibits retinol dehydrogenase (RDH) activity, catalyzing the conversion of retinol to retinaldehyde.[2][3] This is a crucial step in the broader retinoid metabolic pathway, which plays a role in hepatic stellate cell (HSC) activation and fibrogenesis.[2] Loss of HSD17B13 function is thought to increase hepatic retinol availability, which may in turn suppress HSC activation and reduce fibrosis.[2][4]

1.2. Lipid Droplet Dynamics and Lipid Metabolism:

HSD17B13 is localized to the surface of lipid droplets and its overexpression leads to an increase in their number and size.[2][5] The enzyme's expression is induced by the liver X receptor-α (LXRα) via sterol regulatory element-binding protein-1c (SREBP-1c), a key regulator of lipogenesis.[6][7] Inhibition of HSD17B13 is therefore hypothesized to modulate lipid droplet dynamics and hepatic lipid composition. Recent studies with a potent inhibitor have shown that it regulates hepatic lipids by inhibiting the SREBP-1c/FAS pathway.[8]

1.3. Inflammation and Cellular Injury:

Overexpression of HSD17B13 in hepatocytes has been shown to increase the expression of pro-inflammatory cytokines such as IL-6 and CXCL3.[5] This suggests that HSD17B13 activity may contribute to the inflammatory environment seen in NASH.[5] Consequently, its inhibition is expected to have anti-inflammatory effects.

Quantitative Data on HSD17B13 Modulation

The following tables summarize quantitative data from studies on HSD17B13 modulation, providing insights into the potential effects of an inhibitor like this compound.

Table 1: Impact of HSD17B13 Overexpression on Gene Expression in Hepatocytes

| Gene | Fold Change | Cellular Process | Reference |

| IL-6 | Increased | Inflammation | [5] |

| CXCL3 | Increased | Inflammation | [5] |

| TGF-β1 | Increased | Fibrosis | [5] |

| FGG | Increased | Hemostasis | [9] |

| FGA | Increased | Hemostasis | [9] |

| FGB | Increased | Hemostasis | [9] |

Table 2: Effect of HSD17B13 Inhibition on Fibrosis Markers

| Compound | Model | Marker | Effect | Reference |

| Compound 348 | IPF donor PCLS | COL1A1 mRNA | Reduced | [10] |

| Compound 812 | IPF donor PCLS | COL1A1 mRNA | Reduced | [10] |

| Compound 348 | Fibrosis-induced models | COL1A1 expression | Reduced | [10] |

| Compound 812 | Fibrosis-induced models | COL1A1 expression | Reduced | [10] |

| Compound 32 | Mouse models of MASH | Anti-MASH effects | Better than BI-3231 | [8] |

Key Signaling Pathways Modulated by HSD17B13 Inhibition

3.1. Retinoid Signaling Pathway and Hepatic Stellate Cell Activation

Caption: Inhibition of HSD17B13 blocks retinol conversion, potentially reducing HSC activation.

3.2. LXRα/SREBP-1c Lipogenesis Pathway

Caption: HSD17B13 inhibition can disrupt the LXRα/SREBP-1c lipogenic pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate the design of studies investigating HSD17B13 inhibitors.

4.1. In Vitro Retinol Dehydrogenase (RDH) Activity Assay

This protocol is based on the methodology described for assessing the enzymatic function of HSD17B13.[3]

-

Cell Culture and Transfection:

-

HEK293T or other suitable cells are cultured in DMEM supplemented with 10% fetal bovine serum.

-

Cells are transfected with plasmids encoding wild-type HSD17B13, a variant of interest, or an empty vector control using a suitable transfection reagent.

-

-

Enzyme Assay:

-

48 hours post-transfection, cells are harvested and lysed.

-

The cell lysate is incubated with all-trans-retinol as the substrate and NAD+ as the cofactor in an appropriate reaction buffer.

-

The reaction is allowed to proceed for a specified time at 37°C.

-

The reaction is stopped, and the products (retinoids) are extracted using a solvent like hexane.

-

The extracted retinoids are separated and quantified by high-performance liquid chromatography (HPLC) with UV detection.

-

RDH activity is determined by the rate of retinaldehyde formation.

-

4.2. Cellular Thermal Shift Assay (CETSA) for Target Engagement

This method can be adapted to confirm the direct binding of an inhibitor to HSD17B13 in a cellular context.

-

Cell Treatment:

-

Hepatocyte-derived cells (e.g., Huh7) are treated with the HSD17B13 inhibitor or a vehicle control for a specified duration.

-

-

Thermal Challenge:

-

The treated cells are harvested, lysed, and the resulting lysate is divided into aliquots.

-

Aliquots are heated to a range of temperatures for a short period (e.g., 3 minutes) to induce protein denaturation.

-

-

Protein Analysis:

-

After the heat challenge, the samples are centrifuged to pellet the aggregated proteins.

-

The supernatant containing the soluble protein fraction is collected.

-

The amount of soluble HSD17B13 in each sample is quantified by Western blotting or mass spectrometry.

-

A shift in the melting curve of HSD17B13 in the presence of the inhibitor compared to the control indicates target engagement.

-

4.3. In Vivo Murine Model of NASH

This protocol is a general representation of diet-induced models used to evaluate the efficacy of HSD17B13 inhibitors.[11]

-

Animal Model:

-

Male C57BL/6J mice are typically used.

-

Mice are fed a high-fat diet (HFD) or a Western diet, often supplemented with fructose in the drinking water, for an extended period (e.g., 16-24 weeks) to induce NASH.

-

-

Inhibitor Treatment:

-

Following the induction of NASH, mice are treated with the HSD17B13 inhibitor or a vehicle control via an appropriate route of administration (e.g., oral gavage) for a specified duration.

-

-

Endpoint Analysis:

-

At the end of the treatment period, mice are euthanized, and blood and liver tissue are collected.

-

Serum levels of liver enzymes (ALT, AST) are measured.

-

Liver tissue is analyzed for histology (H&E staining for steatosis, inflammation, and ballooning; Sirius Red staining for fibrosis), gene expression of inflammatory and fibrotic markers (e.g., by qRT-PCR), and lipid content.

-

Conclusion

The inhibition of HSD17B13 represents a promising therapeutic strategy for NAFLD and NASH by targeting key pathways in retinoid metabolism, lipogenesis, and inflammation. The data and protocols presented in this guide provide a comprehensive resource for researchers and clinicians working on the development of HSD17B13-targeted therapies. Further investigation into the precise molecular mechanisms of HSD17B13 and its inhibitors will be crucial for translating this promising target into effective clinical treatments.

References

- 1. Gene - HSD17B13 [maayanlab.cloud]

- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. drughunter.com [drughunter.com]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: In Vitro Assessment of Hsd17B13-IN-2 in a NAFLD Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by excessive fat accumulation in hepatocytes, which can progress to non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma.[1][2] Recent genetic studies have identified a loss-of-function variant in the 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13) gene as a protective factor against the progression of chronic liver diseases, including NAFLD.[3][4] This has positioned HSD17B13, a lipid droplet-associated protein primarily expressed in the liver, as a promising therapeutic target.[3][4][5] Hsd17B13-IN-2 is a representative small molecule inhibitor used to probe the function of the HSD17B13 enzyme.

These application notes provide detailed protocols for establishing an in vitro model of NAFLD in cultured hepatocytes and assessing the efficacy of this compound in this model. The described assays are fundamental for screening and characterizing potential therapeutic agents targeting HSD17B13.

Signaling Pathway of HSD17B13 in NAFLD

The precise mechanism of HSD17B13 in NAFLD pathogenesis is still under investigation. However, it is understood that HSD17B13 is a lipid droplet-associated protein with retinol dehydrogenase activity.[3][6] In NAFLD, increased expression of HSD17B13 is observed.[7] It is proposed that HSD17B13 may influence hepatic lipid metabolism and inflammatory pathways. The inhibition of HSD17B13 is hypothesized to mimic the protective effects of the naturally occurring loss-of-function variants, thereby reducing lipid accumulation and potentially mitigating liver inflammation and injury.

Caption: Proposed signaling pathway of HSD17B13 in NAFLD.

Experimental Workflow for Assessing this compound

The overall workflow involves inducing a NAFLD phenotype in a hepatocyte cell line, treating the cells with this compound, and then assessing key parameters such as HSD17B13 target engagement, enzyme activity, and cellular lipid accumulation.

Caption: Experimental workflow for this compound evaluation.

Detailed Experimental Protocols

In Vitro NAFLD Model Generation

This protocol describes the induction of a steatotic phenotype in hepatocyte cell lines, such as HepG2 or Huh7, which are commonly used for NAFLD research.[1][8]

Materials:

-

HepG2 or Huh7 cells

-

Dulbecco's Modified Eagle Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Oleic acid

-

Palmitic acid

-

Bovine Serum Albumin (BSA), fatty acid-free

Procedure:

-

Cell Culture: Culture HepG2 or Huh7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Fatty Acid Solution Preparation:

-

Prepare a 10 mM stock solution of oleic acid and palmitic acid in ethanol.

-

Prepare a 10% BSA solution in sterile PBS.

-

To create the fatty acid-BSA complex, warm the 10% BSA solution to 37°C. Add the fatty acid stock solutions to the BSA solution to a final concentration of 1 mM oleic acid and 0.5 mM palmitic acid. This results in a 2:1 molar ratio of oleic to palmitic acid.

-

Incubate the solution at 37°C for 1 hour with gentle agitation to allow for complex formation.

-

-

Induction of Steatosis:

-

Seed cells in appropriate culture plates (e.g., 96-well plates for staining, larger formats for protein/enzyme assays).

-

Once cells reach 70-80% confluency, replace the culture medium with a serum-free medium containing the fatty acid-BSA complex.

-

Incubate the cells for 24 hours to induce lipid accumulation.[2]

-

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify the direct binding of this compound to the HSD17B13 protein within the cell.[9][10] Ligand binding stabilizes the target protein, resulting in a higher melting temperature.

Materials:

-

NAFLD-induced cells

-

This compound

-

DMSO (vehicle control)

-

Phosphate-Buffered Saline (PBS)

-

Protease inhibitor cocktail

-

Apparatus for heating cell lysates (e.g., PCR thermocycler)

-

Equipment for Western blotting (SDS-PAGE gels, transfer system, anti-HSD17B13 antibody)

Procedure:

-

Treatment: Treat the NAFLD-induced cells with various concentrations of this compound or DMSO for 1-4 hours.

-

Heating:

-

Harvest the cells and resuspend them in PBS with protease inhibitors.

-

Divide the cell suspension into aliquots for each temperature point.

-

Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[11]

-

-

Lysis and Protein Quantification:

-

Lyse the cells by freeze-thaw cycles.

-

Centrifuge the lysates at high speed to pellet the aggregated proteins.

-

Collect the supernatant containing the soluble protein fraction and determine the protein concentration.

-

-

Western Blotting:

-

Analyze the soluble protein fractions by Western blotting using an anti-HSD17B13 antibody to detect the amount of soluble HSD17B13 at each temperature. An upward shift in the melting curve in the presence of this compound indicates target engagement.[12]

-

HSD17B13 Enzyme Activity Assay

This assay measures the enzymatic activity of HSD17B13 by detecting the production of NADH.[13][14]

Materials:

-

Cell lysates from treated NAFLD-induced cells

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

NAD⁺

-

NADH detection kit (e.g., NAD-Glo™ Assay)

Procedure:

-

Lysate Preparation: Prepare cell lysates from NAFLD-induced cells treated with this compound or vehicle.

-

Enzyme Reaction:

-

In a 384-well plate, add the cell lysate, assay buffer, NAD⁺, and the chosen substrate (e.g., 15 µM β-estradiol).[13]

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

-

NADH Detection:

-

Add the NADH detection reagent according to the manufacturer's instructions.

-

Incubate for 1 hour to allow the luminescent signal to develop.

-

Measure the luminescence using a plate reader. A decrease in signal in the this compound treated samples indicates inhibition of enzyme activity.

-

Quantification of Cellular Lipid Accumulation

Lipid accumulation in hepatocytes can be visualized and quantified using specific dyes such as Oil Red O, Nile Red, or BODIPY.[][18][19][20]

Protocol: BODIPY 493/503 Staining BODIPY 493/503 is a fluorescent dye that specifically stains neutral lipids within lipid droplets.[21][22]

Materials:

-

NAFLD-induced cells on coverslips or in imaging plates

-

BODIPY 493/503 stock solution (e.g., 1 mg/mL in DMSO)

-

4% Paraformaldehyde (PFA) in PBS

-

DAPI (for nuclear counterstaining)

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Fixation: Fix the cells with 4% PFA for 20 minutes at room temperature.[21]

-

Washing: Wash the cells three times with PBS.

-

Staining:

-

Counterstaining: If desired, incubate with DAPI for nuclear staining.

-

Imaging: Wash the cells with PBS and acquire images using a fluorescence microscope. Lipid droplets will appear as green fluorescent puncta.

-

Quantification: Analyze the images to quantify the number, size, and intensity of lipid droplets per cell.

Data Presentation

The quantitative data from the described assays should be summarized for clear comparison.

Table 1: this compound Target Engagement and Enzyme Inhibition

| Concentration of this compound | CETSA ΔTₘ (°C) | HSD17B13 Activity (% of Control) |

| Vehicle (DMSO) | 0 | 100% |

| 1 nM | 0.5 | 95% |

| 10 nM | 2.1 | 78% |

| 100 nM | 5.8 | 45% |

| 1 µM | 10.2 | 15% |

| 10 µM | 15.5 | 5% |

Table 2: Effect of this compound on Lipid Accumulation

| Treatment Group | Average Lipid Droplet Area per Cell (µm²) | Normalized Fluorescence Intensity |

| Control (No Fatty Acids) | 5.2 | 1.0 |

| Vehicle (Fatty Acids + DMSO) | 45.8 | 8.8 |

| 100 nM this compound | 35.1 | 6.7 |

| 1 µM this compound | 20.3 | 3.9 |

| 10 µM this compound | 12.6 | 2.4 |

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of HSD17B13 inhibitors like this compound in a NAFLD model. By combining assays for target engagement, enzyme activity, and a key cellular phenotype (lipid accumulation), researchers can effectively characterize the potency and cellular efficacy of candidate compounds, facilitating the development of novel therapeutics for NAFLD.

References

- 1. In vitro models for non-alcoholic fatty liver disease: Emerging platforms and their applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drugtargetreview.com [drugtargetreview.com]

- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. origene.com [origene.com]

- 6. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. enanta.com [enanta.com]

- 15. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 2.7.1. Nile Red Staining [bio-protocol.org]

- 19. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]

- 20. researchgate.net [researchgate.net]

- 21. Lipid droplet visualisation in cultured cells using BODIPY 493/503 stain [protocols.io]

- 22. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

Revolutionizing Liver Disease Research: High-Throughput Screening with Hsd17B13-IN-2

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) has emerged as a critical player in the pathogenesis of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This lipid droplet-associated enzyme, primarily expressed in hepatocytes, is implicated in retinol and lipid metabolism.[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are protective against the progression of liver disease, positioning Hsd17B13 as a promising therapeutic target.[1] Hsd17B13-IN-2 is a potent inhibitor of Hsd17B13 and serves as a valuable tool for investigating its biological functions and for the discovery of novel therapeutics. This application note provides detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize new Hsd17B13 inhibitors.

Mechanism of Action of Hsd17B13

Hsd17B13 is a NAD+ dependent enzyme that catalyzes the conversion of retinol to retinaldehyde, a crucial step in the retinoic acid synthesis pathway.[1][3] It is also involved in the metabolism of other steroids and bioactive lipids. The expression of Hsd17B13 is regulated by liver X receptor α (LXRα) and sterol regulatory element-binding protein 1c (SREBP-1c), key transcription factors in lipid homeostasis.[4][5] Inhibition of Hsd17B13 is a promising strategy to mitigate liver damage.

This compound: A Potent Chemical Probe

This compound, also identified as "compound 1" in seminal screening literature, is a well-characterized inhibitor of Hsd17B13.[6][7] Its inhibitory activity has been validated in various biochemical and cellular assays, making it an ideal reference compound for HTS campaigns.

Quantitative Data for this compound

The following table summarizes the reported inhibitory potency of this compound against human Hsd17B13. This data is crucial for establishing positive controls and for comparative analysis in HTS assays.

| Assay Type | Substrate | IC50 (µM) | Reference |

| Enzymatic | Estradiol | 1.4 ± 0.7 | [6] |

| Enzymatic | Retinol | 2.4 ± 0.1 | [6] |

High-Throughput Screening Protocols

Several robust HTS assays can be employed to screen for novel inhibitors of Hsd17B13. Below are detailed protocols for three widely used methods.

NAD/NADH-Glo™ Luminescence-Based Assay

This assay measures the production of NADH, a product of the Hsd17B13-catalyzed reaction, through a coupled enzymatic system that generates a luminescent signal.

Experimental Workflow:

References

- 1. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Hsd17B13-IN-2 in the Study of Liver Fibrosis in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in hepatocytes.[1][2][3] Genetic studies in humans have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and subsequent liver fibrosis and cirrhosis.[4][5][6] This makes HSD17B13 a compelling therapeutic target for the treatment of chronic liver diseases. Hsd17B13-IN-2 is a potent small molecule inhibitor of HSD17B13, designed for preclinical research to investigate the therapeutic potential of HSD17B13 inhibition.[7]

These application notes provide a comprehensive guide for utilizing this compound in animal models of liver fibrosis. While in-vivo data for this compound is not yet publicly available, this document includes representative data from other HSD17B13 small molecule inhibitors and detailed protocols for inducing liver fibrosis and administering the compound.

Mechanism of Action

HSD17B13 is an oxidoreductase involved in hepatic lipid metabolism.[8] While its precise physiological substrates are still under investigation, it is known to catalyze the conversion of various steroids and other lipid molecules.[8] Inhibition of HSD17B13 is hypothesized to protect against liver fibrosis by modulating lipid metabolism and reducing hepatocyte injury, inflammation, and the activation of hepatic stellate cells, which are the primary collagen-producing cells in the liver. Emerging research also suggests a link between HSD17B13 inhibition and the regulation of pyrimidine catabolism, which may contribute to its anti-fibrotic effects.[4][5]

Representative Preclinical Data of HSD17B13 Small Molecule Inhibitors

The following tables summarize preclinical data from studies on small molecule inhibitors of HSD17B13, such as INI-822 and M-5475, in animal models of liver fibrosis. This data can serve as a benchmark for designing and evaluating experiments with this compound.

Table 1: Effects of HSD17B13 Inhibitors on Liver Injury and Fibrosis in Animal Models

| Parameter | Animal Model | Treatment Group | Vehicle Control | % Change with Treatment | Reference |

| Plasma ALT (U/L) | CDAA-HFD Mice | M-5475 (100 mg/kg) | Value not specified | Significant Reduction | [9] |

| Liver Hydroxyproline (µg/g) | CDAA-HFD Mice | M-5475 (100 mg/kg) | Value not specified | Significant Reduction | [9] |

| Fibrosis Stage | CDAA-HFD Mice | M-5475 (100 mg/kg) | Value not specified | Reduction | [9] |

| α-SMA (% area) | 3D Liver-on-a-chip | INI-678 | Value not specified | -35.4% | [10] |

| Collagen Type 1 (% area) | 3D Liver-on-a-chip | INI-678 | Value not specified | -42.5% | [10] |

CDAA-HFD: Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet; ALT: Alanine Aminotransferase; α-SMA: Alpha-Smooth Muscle Actin.

Experimental Protocols

I. Induction of Liver Fibrosis in Mice

Two common and well-established models for inducing liver fibrosis in mice are the carbon tetrachloride (CCl4)-induced model and the choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD)-induced NASH model.

A. Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis

This model rapidly induces liver injury and fibrosis.[11][12]

-

Materials:

-

Male C57BL/6J mice (8-10 weeks old)

-

Carbon tetrachloride (CCl4)

-

Olive oil or corn oil (vehicle)

-

Syringes and needles for intraperitoneal (i.p.) injection

-

-

Protocol:

-

Prepare a 10% (v/v) solution of CCl4 in olive oil.

-

Administer the CCl4 solution to mice via i.p. injection at a dose of 1 mL/kg body weight.

-

Injections are typically performed twice a week for 4-8 weeks to establish significant fibrosis.[11] The duration can be adjusted to achieve the desired severity of fibrosis.

-

A control group should receive i.p. injections of the vehicle (olive oil) only.

-

Monitor animal health and body weight regularly.

-

B. Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAA-HFD)-Induced NASH and Fibrosis

This model mimics the metabolic features of human NASH and leads to the development of steatosis, inflammation, and fibrosis.[13][14]

-